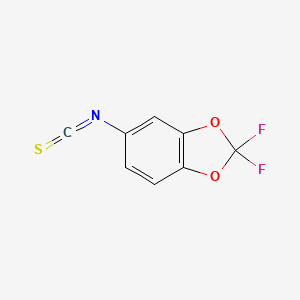

![molecular formula C16H9ClN4O7S2 B3013269 5-chloro-2-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide CAS No. 361471-49-0](/img/structure/B3013269.png)

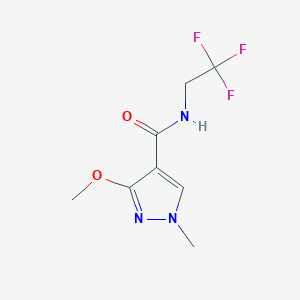

5-chloro-2-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Chloro-2-nitroaniline is a useful synthetic intermediate . It can be used as a reagent to synthesize benzamide derivatives as histone deacetylase inhibitors .

Synthesis Analysis

The synthesis of 5-Chloro-2-nitroaniline involves adding 2.46mol of 2,4-dichloronitrobenzene, 7.72mol of toluene to a 3L autoclave, sealing the autoclave, replacing the air with nitrogen, then passing in 14.1mol of liquid ammonia, increasing the temperature to 160℃, continuing the reaction for 8h, and then lowering the temperature to 40℃, draining the excess ammonia gas, opening the kettle, adding the obtained solid-liquid mixture to 800mL of water, continuing to cool to 10℃, filtering, adding the resulting filter cake to the water, continuing beating and filtering, the obtained solid is crystallized with methanol to obtain 388g .Molecular Structure Analysis

The molecular structure of 5-Chloro-2-nitroaniline is C6H5ClN2O2 .Chemical Reactions Analysis

5-Chloro-2-nitroaniline was used in the synthesis of 5-(4-substituted piperazin-1-yl)-2-nitroanilines and 5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates .Physical And Chemical Properties Analysis

5-Chloro-2-nitroaniline has a melting point of 125-129 °C (dec.) (lit.), a boiling point of 200°C (rough estimate), a density of 1.5610 (rough estimate), and a refractive index of 1.5870 (estimate). It is soluble in Chloroform and Methanol .科学的研究の応用

Antiviral Research

Benzamide derivatives have been studied for their potential antiviral properties. Compounds similar to 5-chloro-2-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide may inhibit the replication of viruses by interfering with viral enzymes or blocking the viral entry into host cells .

Anti-inflammatory Applications

The structural features of benzamide derivatives, including the nitro and sulfonyl groups, suggest potential anti-inflammatory activity. These compounds can be designed to target specific inflammatory pathways, which could lead to the development of new anti-inflammatory drugs .

Anticancer Activity

Benzamide derivatives are known to possess anticancer activities. They can act as histone deacetylase inhibitors, which play a role in gene expression and cancer progression. By modifying the expression of oncogenes or tumor suppressor genes, these compounds could be used in cancer therapy .

Antimicrobial Potential

The presence of chloro and nitro groups in the benzamide structure may confer antimicrobial properties. These compounds could be effective against a range of bacteria and fungi, making them valuable in the development of new antimicrobial agents .

Pharmaceutical Intermediates

Compounds like 5-chloro-2-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide serve as intermediates in the synthesis of various pharmaceuticals. Their unique structure allows for the creation of diverse pharmacophores with potential therapeutic applications .

Chemical Synthesis and Catalysis

Benzamide derivatives can be used as reagents in chemical synthesis, providing a pathway to a variety of chemical products. They may also serve as catalysts in certain reactions, although their use must be carefully controlled to ensure product quality .

作用機序

Safety and Hazards

特性

IUPAC Name |

5-chloro-2-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClN4O7S2/c17-9-1-6-13(21(25)26)12(7-9)15(22)19-16-18-8-14(29-16)30(27,28)11-4-2-10(3-5-11)20(23)24/h1-8H,(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFYEAWPGVKNJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClN4O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B3013191.png)

![(3-(1H-pyrazol-1-yl)phenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3013192.png)

![N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3013194.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B3013196.png)

![3-(2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-2-benzofuran-1(3H)-one](/img/structure/B3013207.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B3013208.png)

![(E)-ethyl 2-(2-chlorobenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B3013209.png)